1-(1-(Furan-2-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
Synthesis Analysis
The synthesis of urea derivatives, including those with furan and thiophene substitutions, typically involves the coupling of purified furfural with urea. This process has been optimized to afford compounds like "1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea" with improved yields and structural confirmation through methods such as GC-MS, FTIR, and NMR spectroscopy (Donlawson et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds similar to "1-(1-(Furan-2-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea" has been extensively characterized using various spectroscopic techniques. Techniques such as GC-MS, IR, 1H-NMR, and C-NMR are pivotal in affirming the structure of these compounds, ensuring the correct synthesis and purity of the targeted molecular architecture (Orie et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of urea derivatives featuring furan and thiophene rings includes their ability to undergo multi-component synthesis reactions, leading to highly functionalized products. These reactions often involve carbonyl chlorides, isocyanides, and dialkyl acetylenedicarboxylates, producing compounds with Cl-substituted furan or thiophene rings confirmed by single-crystal X-ray analysis (Sayahi et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are influenced by the nature of the furan and thiophene moieties and the urea linkage. While specific data on "this compound" is not directly mentioned, related compounds have been studied for their crystal structure and phase behavior to understand their stability and solubility characteristics.
Chemical Properties Analysis
The chemical properties of furan and thiophene urea derivatives are noteworthy for their potential biological activity. These compounds have demonstrated broad-spectrum activity against pathogens such as Escherichia coli and Salmonella typhi, suggesting their utility in medicinal chemistry for novel drug development (Donlawson et al., 2020). The electron-donating and withdrawing characteristics of the furan and thiophene rings, respectively, also contribute to the electronic properties of these compounds, influencing their reactivity and interaction with biological targets.
properties
IUPAC Name |
1-[1-(furan-2-yl)propan-2-yl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-10(8-11-4-2-6-17-11)15-13(16)14-9-12-5-3-7-18-12/h2-7,10H,8-9H2,1H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVANQQGGJKYLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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